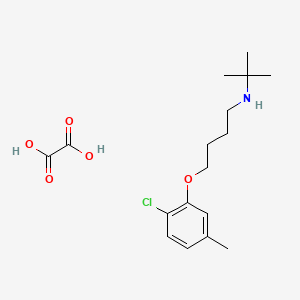
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Wirkmechanismus
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate selectively activates the β3-adrenergic receptor, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and leads to the phosphorylation of several downstream targets involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and decrease body fat in animal models. It also increases insulin sensitivity and glucose uptake in adipose tissue. Additionally, this compound has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases such as asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. However, one limitation is that its effects may differ between species, making it important to use appropriate animal models for research.
Zukünftige Richtungen
For research on N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate include further investigation of its potential therapeutic uses in obesity and metabolic disorders, as well as its anti-inflammatory effects. Additionally, research could focus on identifying other compounds that selectively activate the β3-adrenergic receptor and have similar or improved effects compared to this compound.
Conclusion:
In conclusion, this compound is a selective β3-adrenergic receptor agonist primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and related compounds could lead to new therapeutic targets and treatments for obesity, metabolic disorders, and inflammatory diseases.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate involves several steps, starting with the reaction of tert-butylamine with 2-chloro-5-methylphenol to form N-(tert-butyl)-2-chloro-5-methylphenylamine. This intermediate is then reacted with 1,4-dibromobutane to form N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)butanamine. Finally, the oxalate salt of this compound is formed by reacting it with oxalic acid.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate is primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. This compound has been shown to increase energy expenditure and decrease body fat in animal models, making it a potential therapeutic target for obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-12-7-8-13(16)14(11-12)18-10-6-5-9-17-15(2,3)4;3-1(4)2(5)6/h7-8,11,17H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYZRRVJVXFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5017444.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5017468.png)

![ethyl [5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017478.png)

![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017492.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)
![1-(4-{[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-thienyl)ethanone](/img/structure/B5017520.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)
![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)
![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)

![{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid](/img/structure/B5017549.png)
